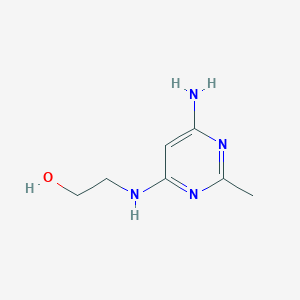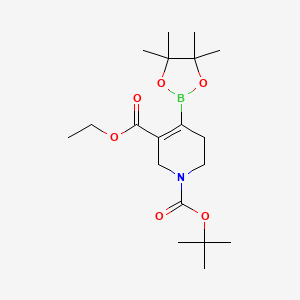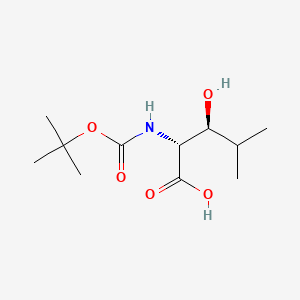
2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
An Efficient and Simple Methodology for Synthesis
The study by Khan et al. (2015) presents an efficient, solvent-free methodology for synthesizing 2-aminopyrimidine derivatives, including structures related to 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol, by fusing 2-amino-4,6-dichloropyrimidine with different amines. This method highlights a high-yielding, efficient approach compared to conventional synthesis techniques, which could be relevant for generating compounds for scientific research applications (Khan et al., 2015).
Cu(II) Complexes Formation
Research by Keypour et al. (2015) investigates the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, including 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol analogues. The study provides insight into the formation of Cu(II) complexes, revealing the impact of arm length and molecular interactions on the structural formation of these complexes. Such findings could be instrumental in understanding the coordination chemistry of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol-related compounds (Keypour et al., 2015).
Spectral and Physical Properties
Anharmonic Vibrational and Electronic Spectral Study
Faizan et al. (2017) conducted a detailed analysis of 2-amino-4-hydroxy-6-methylpyrimidine, which shares structural similarities with 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol, combining experimental and theoretical approaches. This research offers comprehensive data on the vibrational and electronic spectra of such compounds, contributing valuable information on their physical and chemical properties, which could be extrapolated to understand the properties of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol (Faizan et al., 2017).
Antimicrobial Activity
Antimicrobial Activities of Pyrimidine Derivatives
A study by Sabry et al. (2013) explores the synthesis and antimicrobial activities of 2,6-bis(substituted thiazolopyrimidinyl) pyridine derivatives, starting from compounds structurally related to 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol. The findings reveal that many of these newly synthesized compounds exhibit significant antimicrobial activities, suggesting potential applications of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol derivatives in developing new antimicrobial agents (Sabry et al., 2013).
Molecular Interactions and Self-Assembly
Internucleobase-Interaction-Directed Self-Assembly
Shimizu et al. (2001) investigate the self-assembly of nucleobase bolaamphiphiles, including those with structural motifs related to 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol. This research provides insights into the molecular interactions driving the self-assembly processes, potentially offering a basis for developing nanostructures and materials from 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol and its derivatives (Shimizu et al., 2001).
Propriétés
IUPAC Name |
2-[(6-amino-2-methylpyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKJKBGIZBRYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)



![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)



![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)
![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)

